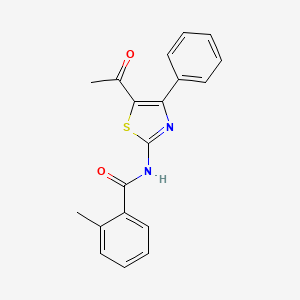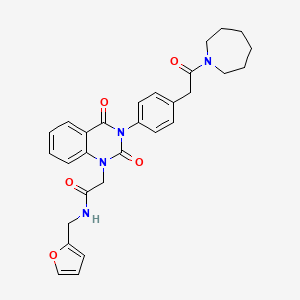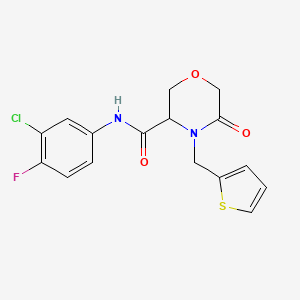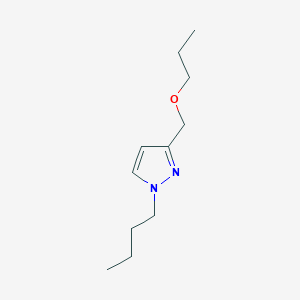
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C19H16N2O2S and its molecular weight is 336.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Photodegradation
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide and its derivatives have been extensively studied for their structural properties and photo-degradation behaviors. For instance, the photo-degradation behavior of a pharmaceutical compound containing a thiazole moiety was examined, demonstrating its degradation into a primary photo-degradation product when stressed with visible light. This product was meticulously analyzed using techniques like LC-MS/MS and NMR, suggesting that certain thiazole-containing compounds might undergo specific degradation processes depending on their substituents (Wu, Hong, & Vogt, 2007)).
Anticancer and Antimicrobial Properties
There's substantial research exploring the anticancer and antimicrobial properties of compounds structurally related to this compound. Various studies have synthesized and evaluated the biological activities of such compounds, often resulting in promising anticancer and antimicrobial effects. For example:
- A series of substituted benzamides were synthesized and showed moderate to excellent anticancer activity against multiple cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021)).
- A study synthesized and evaluated a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides for their in vitro antibacterial and antifungal activities (Desai, Rajpara, & Joshi, 2013)).
Synthesis and Characterization of Derivatives
Numerous studies have been conducted on the synthesis and characterization of this compound derivatives, with a focus on exploring their potential as therapeutic agents. These studies often involve complex synthetic procedures and detailed characterization using advanced analytical techniques. Examples include:
- The synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which were investigated for their anticancer activity against specific cancer cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019)).
- Preparation of a series of antimicrobial agents based on the structure of thiazolidine and thiazole, emphasizing the importance of structural variation in achieving desired biological activities (Baviskar, Khadabadi, & Deore, 2013)).
Propriétés
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-12-8-6-7-11-15(12)18(23)21-19-20-16(17(24-19)13(2)22)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFALOGCIMNDJED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamide](/img/structure/B2523653.png)
![ethyl 2-(2-((1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2523654.png)
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2523657.png)
![4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine](/img/structure/B2523658.png)



![2-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBONYL}PYRAZINE](/img/structure/B2523667.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523669.png)

![decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride](/img/structure/B2523672.png)
![4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B2523673.png)

![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2523676.png)
